![molecular formula C16H17N3O4 B2949257 Ethyl 6-oxo-1-phenyl-4-propionamido-1,6-dihydropyridazine-3-carboxylate CAS No. 946312-72-7](/img/structure/B2949257.png)
Ethyl 6-oxo-1-phenyl-4-propionamido-1,6-dihydropyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-oxo-1-phenyl-4-propionamido-1,6-dihydropyridazine-3-carboxylate, also known as EPPC, is a chemical compound that belongs to the pyridazine family. It is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and chemical biology.
Wirkmechanismus
The mechanism of action of Ethyl 6-oxo-1-phenyl-4-propionamido-1,6-dihydropyridazine-3-carboxylate is not fully understood, but it is believed to act by inhibiting various cellular pathways, including the PI3K/Akt/mTOR and NF-κB pathways. It has been reported to induce apoptosis by activating caspase-3 and downregulating Bcl-2 expression. Ethyl 6-oxo-1-phenyl-4-propionamido-1,6-dihydropyridazine-3-carboxylate has also been shown to inhibit angiogenesis and metastasis by inhibiting the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
Ethyl 6-oxo-1-phenyl-4-propionamido-1,6-dihydropyridazine-3-carboxylate has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6, and reduce the levels of reactive oxygen species (ROS). Ethyl 6-oxo-1-phenyl-4-propionamido-1,6-dihydropyridazine-3-carboxylate has also been shown to improve glucose metabolism and reduce insulin resistance in diabetic mice.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 6-oxo-1-phenyl-4-propionamido-1,6-dihydropyridazine-3-carboxylate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, it also has some limitations, including its low water solubility and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on Ethyl 6-oxo-1-phenyl-4-propionamido-1,6-dihydropyridazine-3-carboxylate. One area of interest is the development of Ethyl 6-oxo-1-phenyl-4-propionamido-1,6-dihydropyridazine-3-carboxylate analogs with improved potency and selectivity for specific cellular pathways. Another area of interest is the study of Ethyl 6-oxo-1-phenyl-4-propionamido-1,6-dihydropyridazine-3-carboxylate in combination with other anticancer agents to enhance its therapeutic efficacy. Additionally, the use of Ethyl 6-oxo-1-phenyl-4-propionamido-1,6-dihydropyridazine-3-carboxylate as a molecular probe for studying cellular signaling pathways and protein-protein interactions is an exciting area of research.
Synthesemethoden
The synthesis of Ethyl 6-oxo-1-phenyl-4-propionamido-1,6-dihydropyridazine-3-carboxylate involves the reaction of ethyl 6-oxo-1-phenyl-4-propionamidopyridine-3-carboxylate with hydrazine hydrate in the presence of acetic acid. The reaction proceeds via a condensation reaction, followed by cyclization to form the pyridazine ring. The final product is obtained by esterification of the carboxylic acid group using ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-oxo-1-phenyl-4-propionamido-1,6-dihydropyridazine-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. Ethyl 6-oxo-1-phenyl-4-propionamido-1,6-dihydropyridazine-3-carboxylate has been shown to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells, by inducing apoptosis and inhibiting cell proliferation.
Eigenschaften
IUPAC Name |
ethyl 6-oxo-1-phenyl-4-(propanoylamino)pyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-3-13(20)17-12-10-14(21)19(11-8-6-5-7-9-11)18-15(12)16(22)23-4-2/h5-10H,3-4H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFKKFFKRJFGBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=O)N(N=C1C(=O)OCC)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-oxo-1-phenyl-4-propionamido-1,6-dihydropyridazine-3-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.